molecular formula ClHNaPd B14491676 Palladium sodium chloride CAS No. 64176-82-5

Palladium sodium chloride

Cat. No.: B14491676
CAS No.: 64176-82-5
M. Wt: 165.87 g/mol
InChI Key: ALWUDBGJBKUAME-UHFFFAOYSA-N
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Description

Palladium sodium chloride is a useful research compound. Its molecular formula is ClHNaPd and its molecular weight is 165.87 g/mol. The purity is usually 95%.
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Properties

CAS No.

64176-82-5

Molecular Formula

ClHNaPd

Molecular Weight

165.87 g/mol

InChI

InChI=1S/ClH.Na.Pd/h1H;;

InChI Key

ALWUDBGJBKUAME-UHFFFAOYSA-N

Canonical SMILES

[Na].Cl.[Pd]

Origin of Product

United States

Contextual Significance of Palladium Chemistry in Advanced Materials and Catalysis

Palladium chemistry plays a pivotal role in the development of advanced materials and catalytic processes. Palladium catalysts are renowned for their efficiency in a wide array of chemical transformations, most notably in cross-coupling reactions which are fundamental to the synthesis of complex organic molecules for pharmaceuticals and electronic materials. chemimpex.comxdbiochems.com The unique electronic structure of palladium allows it to readily cycle between different oxidation states, a key feature of its catalytic activity.

In the realm of materials science, palladium is utilized in the creation of specialized alloys, functional nanoparticles, and thin films. xdbiochems.comsmolecule.com Palladium nanoparticles, for instance, exhibit a high surface area-to-volume ratio, leading to exceptional catalytic activity and selectivity in various reactions. mdpi.com The properties of these materials can be finely tuned by controlling the synthesis conditions, where palladium chloride often serves as a crucial precursor. smolecule.com

Overview of Palladium Ii Speciation and Reactivity in Aqueous and Chloride Media

The behavior of palladium(II) in aqueous solutions is heavily influenced by the presence of chloride ions. Palladium(II) chloride (PdCl₂) itself has limited solubility in water. wikipedia.org However, in the presence of alkali metal chlorides like sodium chloride (NaCl), it readily dissolves to form various chloro-complexes. wikipedia.org This is a critical aspect of its chemistry, as the speciation of palladium(II) dictates its reactivity and catalytic potential.

In aqueous chloride media, palladium(II) exists as a series of chloro-aqua complexes, with the general formula [PdClₓ(H₂O)₄₋ₓ]²⁻ˣ. researchgate.net The predominant species depends on the chloride concentration. researchgate.net At low chloride concentrations, species with more water ligands are present, while at higher concentrations, the tetrachloropalladate(II) ion, [PdCl₄]²⁻, becomes the dominant species. researchgate.netresearchgate.net The formation of these stable, soluble complexes is essential for many of its applications. publish.csiro.au

The reactivity of these palladium(II) chloride complexes is central to their catalytic function. They can undergo ligand exchange reactions, where the chloride or water ligands are replaced by other molecules, such as phosphines or organic substrates, initiating the catalytic cycle. wikipedia.org The presence of sodium chloride can also influence the rate and extent of hydrolysis of palladium(II) ions in solution. researchgate.net

Scope and Research Focus on Palladium Ii Chloride and Sodium Chloride Systems

Direct Synthesis and Preparation of Palladium(II) Chloride Complexes in Sodium Chloride Solutions

The dissolution of palladium(II) chloride (PdCl₂) in aqueous solutions containing sodium chloride (NaCl) is a primary method for generating soluble palladium(II) species for further chemical transformations. wikipedia.org Palladium(II) chloride itself has limited solubility in water. wikipedia.org However, in the presence of chloride ions from NaCl, it readily forms the square-planar tetrachloropalladate(II) anion, [PdCl₄]²⁻. wikipedia.orgvulcanchem.com This reaction significantly increases the concentration of soluble palladium in the solution, making it a convenient starting material for various synthetic applications. wikipedia.org

The speciation of palladium(II) in chloride solutions is complex and depends on factors such as the concentration of chloride ions and the pH of the solution. gouv.qc.cageoscienceworld.org In acidic solutions with a sufficient excess of chloride, the dominant species is the tetrachloropalladate(II) ion, [PdCl₄]²⁻. acs.org The formation of this complex is evident from the characteristic UV-Vis absorption spectra, which show distinct peaks for [PdCl₄]²⁻. researchgate.net As the pH increases or the chloride concentration decreases, various aquated and hydroxychloro species can form, such as [PdCl₃(H₂O)]⁻, [PdCl₂(H₂O)₂], and [PdCl₃(OH)]²⁻. gouv.qc.causf.eduresearchgate.net

A common laboratory and industrial-scale synthesis of sodium tetrachloropalladate(II) (Na₂PdCl₄) involves the direct reaction of palladium(II) chloride with a stoichiometric amount of sodium chloride in an aqueous medium. vulcanchem.com An alternative industrial method involves bubbling chlorine gas through a suspension of palladium sponge in a concentrated sodium chloride solution. google.com This process facilitates the oxidation of palladium metal and its subsequent complexation with chloride ions to form sodium tetrachloropalladate(II). google.com The resulting sodium tetrachloropalladate(II) is often isolated as the trihydrate, Na₂PdCl₄·3H₂O, a reddish-brown powder. wikipedia.org

Table 1: Key Palladium(II) Species in Chloride Solutions

Species Chemical Formula Conditions for Predominance
Tetrachloropalladate(II) [PdCl₄]²⁻ High chloride concentration, acidic pH geoscienceworld.orgacs.org
Trichloromonoaquapalladate(II) [PdCl₃(H₂O)]⁻ Lower chloride concentration gouv.qc.ca
Dichlorodiaquapalladium(II) [PdCl₂(H₂O)₂] Lower chloride concentration, pH ≈ 3 researchgate.net

Preparation of Palladium Nanomaterials from Palladium(II) Chloride Precursors

Solutions of palladium(II) chloride, often stabilized by sodium chloride as sodium tetrachloropalladate(II), are common precursors for the synthesis of palladium nanomaterials. sigmaaldrich.com The reduction of these Pd(II) complexes is a key step in forming palladium nanoparticles, nanospheres, and other nanostructures with controlled size and morphology.

Green synthesis methods for palladium nanoparticles (PdNPs) utilize environmentally benign reducing and capping agents, often derived from natural sources. In these syntheses, a solution of palladium(II) chloride, typically in the presence of sodium chloride to ensure solubility, serves as the palladium precursor. Various plant extracts, polysaccharides, and other biomolecules can effectively reduce the Pd(II) ions to metallic palladium (Pd(0)) and stabilize the resulting nanoparticles, preventing their aggregation. The specific biomolecules present in the extract influence the size, shape, and catalytic activity of the synthesized PdNPs.

Electrochemical deposition offers a powerful and precise method for fabricating palladium nanostructures. In this technique, a solution containing palladium(II) chloride and a supporting electrolyte, such as sodium chloride, is used. The sodium chloride not only increases the conductivity of the solution but also ensures the palladium is present as the [PdCl₄]²⁻ complex. By applying a specific potential or current to a substrate (the working electrode), the [PdCl₄]²⁻ ions are reduced to metallic palladium, which deposits onto the substrate surface.

The morphology and size of the deposited palladium nanostructures can be finely tuned by controlling the electrochemical parameters, such as the deposition potential, current density, deposition time, and the composition of the electrolyte bath. This method allows for the creation of a wide range of nanostructures, including nanoparticles, nanowires, and thin films, with applications in catalysis, sensing, and hydrogen storage.

Fabrication of Porous Palladium Architectures Utilizing Sodium Chloride as a Template

Sodium chloride can be employed as a sacrificial template to create porous palladium architectures. In a typical process, a mixture of a palladium precursor, such as a solution derived from palladium(II) chloride, and fine sodium chloride crystals of a desired size is prepared. This mixture is then subjected to a reduction step, where the palladium precursor is converted to metallic palladium, forming a composite material of palladium and sodium chloride.

Synthesis of Palladium(II) Complexes with Auxiliary Ligands using Palladium(II) Chloride

Palladium(II) chloride, or its more soluble form in the presence of sodium chloride (sodium tetrachloropalladate(II)), is a versatile starting material for the synthesis of a wide array of palladium(II) complexes with various auxiliary ligands. ajchem-a.com The chloride ligands in the [PdCl₄]²⁻ complex are relatively labile and can be readily displaced by other stronger donor ligands. wikipedia.org

Nitrogen-donor ligands, such as amines, pyridines, and Schiff bases, readily react with solutions of palladium(II) chloride to form stable palladium(II) complexes. ajchem-a.com The synthesis is often carried out by simply mixing a solution of the palladium(II) chloride (frequently dissolved with the aid of a minimal amount of hydrochloric acid or sodium chloride) with a solution of the nitrogen-donor ligand in a suitable solvent, such as ethanol (B145695). ajchem-a.com The reaction typically proceeds at room temperature or with gentle heating. ajchem-a.com The resulting palladium(II) complexes, where one or more chloride ions have been substituted by the nitrogen-containing ligand, often precipitate from the reaction mixture and can be isolated by filtration. These complexes are important in various catalytic applications, including cross-coupling reactions. For example, phenothiazine (B1677639) derivatives have been shown to form complexes with palladium(II) from chloride media for spectrophotometric analysis. pjsir.org

Table 2: List of Compounds

Compound Name Chemical Formula
Palladium(II) chloride PdCl₂
Sodium chloride NaCl
Sodium tetrachloropalladate(II) Na₂PdCl₄
Sodium tetrachloropalladate(II) trihydrate Na₂PdCl₄·3H₂O
Palladium Pd
Chlorpromazine C₁₇H₁₉ClN₂S
Promethazine C₁₇H₂₀N₂S
Ethanol C₂H₅OH
Hydrochloric acid HCl
Chlorine Cl₂
Triphenylphosphine P(C₆H₅)₃
Benzonitrile C₆H₅CN
Acetonitrile (B52724) CH₃CN
Oxalic acid H₂C₂O₄
Malonic acid CH₂(COOH)₂
Sodium pyrophosphate Na₄P₂O₇
Diethyl ether (C₂H₅)₂O
Potassium iodide KI
Carbon monoxide CO
Carbon dioxide CO₂
Palladium(II) iodide PdI₂
Potassium chloride KCl
Nickel(II) chloride NiCl₂
Platinum(II) chloride PtCl₂
Platinum(II,IV) chloride PtCl₃
Palladium(II) fluoride PdF₂

Formation of Palladium(II) Complexes with Schiff Base Ligands

The synthesis of palladium(II) complexes often involves the reaction of a palladium(II) salt, such as palladium(II) chloride (PdCl₂), with a Schiff base ligand. In many synthetic routes, sodium chloride (NaCl) or its palladium complex derivative, sodium tetrachloropalladate(II) (Na₂PdCl₄), plays a crucial role. Na₂PdCl₄ is a water-soluble salt that serves as a convenient starting material for the preparation of a wide array of palladium complexes. researchgate.netrsc.org The formation of these complexes occurs through the coordination of the palladium center to the donor atoms of the Schiff base ligand, typically nitrogen and oxygen or sulfur.

Schiff bases are organic compounds containing a carbon-nitrogen double bond (azomethine group) and are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. scirp.org Their versatile electronic and steric properties can be easily tuned by selecting appropriate precursor amines and carbonyl compounds, making them excellent ligands for transition metal catalysis.

The synthesis of palladium(II)-Schiff base complexes is generally straightforward. One common method involves reacting Na₂PdCl₄ with the desired Schiff base ligand in a suitable solvent, such as acetonitrile or methanol. researchgate.netrsc.org For instance, the reaction of a Schiff base ligand (L-CH₂Ph) with Na₂PdCl₄ in acetonitrile can lead to the formation of a palladium(II) complex, [Pd(L)Cl], often involving the cleavage of a C-S bond within the ligand during complexation. researchgate.netresearchgate.net Another approach involves dissolving palladium(II) chloride in ethanol with a few drops of hydrochloric acid to ensure complete dissolution, followed by the addition of the Schiff base ligand. ajchem-a.comajchem-a.com

The resulting complexes are characterized by various spectroscopic and analytical techniques to confirm their structure and properties. These methods include Fourier-transform infrared spectroscopy (FT-IR) to identify the coordination of the ligand to the metal, nuclear magnetic resonance (NMR) spectroscopy, UV-visible spectroscopy, and single-crystal X-ray diffraction to determine the precise molecular geometry. scirp.orgresearchgate.netlew.ro X-ray analysis often reveals a distorted square planar geometry for these Pd(II) complexes. scirp.orgresearchgate.net

Research has demonstrated the synthesis of numerous palladium(II)-Schiff base complexes with varying ligands. For example, complexes have been prepared from Schiff bases derived from 4-aminoantipyrine (B1666024) and salicylaldehyde, with secondary ligands like oxalic acid or malonic acid. ajchem-a.comajchem-a.com The molar conductivity measurements of these complexes in solution often indicate their non-electrolytic nature. ajchem-a.com The electronic spectra typically show bands corresponding to π-π* transitions within the ligand and charge transfer bands from the ligand to the metal center. lew.ro

Table 1: Selected Examples of Palladium(II)-Schiff Base Complex Synthesis

Palladium SourceSchiff Base Ligand PrecursorsSolventKey FindingReference
Na₂PdCl₄2-methylthio aniline (B41778) derivativesAcetonitrileFormation of [Pd(L)Cl] complex via C-S bond cleavage during reaction. researchgate.net
PdCl₂4-aminoantipyrene and salicylaldehydeEthanolSynthesis of square-planar Pd(II) complexes with bidentate Schiff base ligands. ajchem-a.comajchem-a.com
Pd(II) acetate (B1210297)Aldehyde/ketone and 2,2-dimethyl-1,3-propanediamineNot specifiedFormation of N,N,O,O-tetradentate coordinated square planar complexes. scirp.org
Li₂[PdCl₄]/NaAcOImine ligands derived from 2-(methylthio)anilineMethanolSynthesis of single nuclear palladacycles with a terdentate monoanionic [C,N,S] ligand. rsc.org

Immobilization on Polymeric Supports for Heterogeneous Catalysis

A significant advancement in the application of palladium-Schiff base complexes is their immobilization onto solid supports to create heterogeneous catalysts. This strategy addresses a primary drawback of homogeneous catalysts: the difficulty of separating the catalyst from the reaction products, which often leads to product contamination and loss of the expensive metal catalyst. analis.com.my Polymeric supports are particularly attractive due to their stability, low cost, chemical inertness, and the ease with which they can be functionalized. researchgate.net

The immobilization process involves anchoring the palladium complex onto a polymer backbone. Several methods have been developed for this purpose:

Direct Complexation on a Functionalized Polymer: This approach involves first modifying the polymer with a ligand and then introducing the palladium salt. For example, chloromethylated poly(styrene-divinylbenzene) can be functionalized to bear a Schiff base ligand, which is then complexed with palladium chloride. researchgate.net Similarly, cellulose (B213188) can be derivatized with a Schiff base to create bidentate nitrogen sites for complexing Pd(II). mdpi.com

Immobilization of a Pre-formed Complex: In this method, a palladium-Schiff base complex is first synthesized and then physically or chemically attached to the polymer support. For instance, a pre-synthesized N₂O₂ palladium(II) complex can be mixed with poly(4-vinylpyridine) in a solvent like ethyl acetate and stirred for an extended period to achieve immobilization. analis.com.my

Polymerization of a Monomer-Complex: This strategy involves synthesizing a monomer that already contains the metal complex and then polymerizing it, often with a cross-linker, to form the catalytic resin. researchgate.net

These heterogeneous catalysts are characterized using a suite of analytical techniques to confirm successful immobilization and to understand their morphology. Techniques like FT-IR, X-ray photoelectron spectroscopy (XPS), and thermogravimetric analysis (TGA) are used to verify the structure and stability. analis.com.myrsc.org Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide insights into the surface morphology, while inductively coupled plasma (ICP) analysis quantifies the amount of palladium loaded onto the support. analis.com.myrsc.org

Polymer-supported palladium-Schiff base catalysts have demonstrated high activity and recyclability in various carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. researchgate.netrsc.orgresearchgate.net The robust nature of these catalysts allows them to be easily recovered by simple filtration and reused multiple times with minimal loss of activity and negligible metal leaching. academie-sciences.frrsc.org

Table 2: Research Findings on Polymer-Supported Palladium Catalysts

Polymeric SupportImmobilization MethodCatalytic ApplicationKey Research FindingReference
Poly(4-vinylpyridine)Immobilization of a pre-formed Pd(II)-Schiff base complex.Carbon-carbon bond formation.Successful immobilization with a palladium loading of 0.361 mmol/g; the catalyst is stable in air and moisture. analis.com.my
Polystyrene ResinMetal-mediated addition of amino groups on the polymer to a coordinated ligand.Sonogashira and Suzuki–Miyaura cross-coupling.The supported catalyst can be recovered and reused without significant loss of efficiency. acs.org
Epoxy ResinLigand-exchange process from a palladium complex solution under supercritical CO₂ conditions.Not specifiedDemonstrated high stability over five recycling runs, confirming its heterogeneous nature. academie-sciences.fr
CelluloseDerivatization of cellulose with a Schiff base ligand followed by Pd(II) complexation.Suzuki coupling reaction.The catalyst was efficient in aqueous media and could be recycled up to twelve times without significant loss of activity. mdpi.com
Poly(styrene-divinylbenzene)Functionalization of the polymer with a Schiff base ligand followed by complexation with PdCl₂.Hydrogenation of olefins.XPS studies confirmed the +2 oxidation state of palladium in the supported complex. researchgate.net

Hydrolytic Equilibria of Palladium(II) Ions in Sodium Chloride Solutions

The interaction of palladium(II) ions with water in sodium chloride solutions leads to a complex set of hydrolytic equilibria. These reactions are significantly influenced by the concentrations of both palladium and the surrounding electrolyte, which dictates the formation of various monomeric and polymeric species. researchgate.net

Formation of Hydroxide (B78521) and Polymeric Palladium Species (e.g., PdOH⁺, Pd₄(OH)₄⁴⁺)

In aqueous solutions, the hydrated palladium(II) ion, [Pd(H₂O)₄]²⁺, can undergo hydrolysis where water molecules in the coordination sphere act as acids, releasing protons. This process results in the formation of hydroxide-containing species. At low palladium concentrations, the primary hydrolytic product is the monomeric hydroxo complex, PdOH⁺. researchgate.net

As the concentration of palladium increases, these simpler units can polymerize. One notable polymeric species identified is the tetrameric complex, Pd₄(OH)₄⁴⁺. researchgate.net The formation of such polymeric species is a crucial aspect of palladium chemistry, as it can lead to the creation of larger, colloid-like structures or even precipitate as palladium(II) oxide or hydroxy-chloride phases. researchgate.netrsc.org Studies have shown that slow hydrolysis can lead to oxido- and hydroxido-bridged polynuclear complexes with structures similar to solid palladium(II) oxide. rsc.org

Influence of Palladium and Sodium Chloride Concentrations on Hydrolysis Extent

The degree to which palladium(II) undergoes hydrolysis is highly dependent on the solution's composition. researchgate.net

Palladium Concentration : At a given pH, an increase in the total palladium concentration promotes the formation of polymeric species like Pd₄(OH)₄⁴⁺ over monomeric ones. researchgate.net This is because higher concentrations increase the probability of multiple palladium ions being linked by hydroxide bridges.

Sodium Chloride Concentration : The presence of sodium chloride has a suppressive effect on hydrolysis. researchgate.net Chloride ions are strong ligands for palladium(II) and compete with water and hydroxide ions for coordination sites. As the chloride concentration increases, the formation of stable chloro-aqua complexes becomes more favorable, reducing the availability of coordinated water molecules that can be deprotonated. This competition effectively lessens the extent of hydrolysis. researchgate.netingentaconnect.com

Stability Constants and Thermodynamics of Palladium(II)–Chloride Complexes

The complexation of palladium(II) with chloride ions is a dominant process in saline environments, leading to a series of chloro-aqua complexes with varying stoichiometry and stability.

Stepwise Formation Constants of Monomeric Chloro Aqua Complexes (PdClₓ(H₂O)₄₋ₓ²⁻ₓ)

log β₁ = 4.47 for [PdCl(H₂O)₃]⁺

log β₂ = 7.80 for [PdCl₂(H₂O)₂]

log β₃ = 10.18 for [PdCl₃(H₂O)]⁻

log β₄ = 11.53 for [PdCl₄]²⁻

These values indicate that the formation of each successive chloro complex is a thermodynamically favorable process.

Overall Stability Constants (log βn) for Palladium(II)-Chloride Complexes at 25°C
Complexlog βnReference
[PdCl(H₂O)₃]⁺4.47 researchgate.net
[PdCl₂(H₂O)₂]7.80 researchgate.net
[PdCl₃(H₂O)]⁻10.18 researchgate.net
[PdCl₄]²⁻11.53 researchgate.net

Temperature Dependence of Complex Stability

The stability of palladium(II)–chloride complexes is sensitive to temperature. Investigations over a range of temperatures (e.g., 5 to 125°C) have shown that the thermodynamic stabilities of PdCl(H₂O)₃⁺, PdCl₂(H₂O)₂, and PdCl₃(H₂O)⁻ tend to increase with higher temperatures. osti.govresearchgate.net Conversely, the stability of the fully substituted PdCl₄²⁻ complex decreases as temperature rises. osti.govresearchgate.net

This behavior is governed by the enthalpy (ΔH°) and entropy (ΔS°) of complex formation. For the first three complexes, the entropy changes are positive, which drives their increased stability at higher temperatures. osti.govresearchgate.net However, the formation of PdCl₄²⁻ has a negative entropy change, likely due to a greater degree of solvent reorganization around the more highly charged anionic complex, making its formation less favorable at elevated temperatures. osti.govresearchgate.net The adsorption of palladium(II) chloride complexes onto activated carbon has been found to be an exothermic process. acs.org

Theoretical Insights into Palladium-Chloride and Palladium-Aqua Interactions

Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the bonding and structure of these complexes. mdpi.commdpi.com Theoretical calculations complement experimental data by modeling the intramolecular electron distributions. osti.govresearchgate.net

These studies have shown that the interactions between palladium and both chloride (Pd-Cl) and water (Pd-OH₂) are largely of a closed-shell or ionic nature. osti.govresearchgate.net The calculations can accurately reproduce experimentally determined bond lengths, such as Pd-Cl distances between 2.26 to 2.30 Å and Pd-O distances from 2.04 to 2.11 Å, which are largely independent of temperature. goldschmidtabstracts.info DFT simulations have also been used to model UV-vis absorption spectra, helping to identify the specific species present in solution, such as mixtures of [PdCl₄]²⁻, [PdCl₃(H₂O)]⁻, and dimeric species like Pd₂Cl₆²⁻. acs.org This theoretical work is essential for interpreting complex experimental spectra and understanding the fundamental nature of the bonds that govern the stability and reactivity of these palladium complexes. acs.orgucl.ac.uk

Interactions with Diverse Ligands in Chloride-Containing Systems

The complexation of palladium(II) in aqueous solutions is significantly influenced by the presence of various ligands, which can compete with chloride ions for coordination to the Pd(II) center. The nature and stability of the resulting complexes are crucial for understanding the behavior of palladium in both environmental and biological systems.

Phytate:

Phytic acid, a naturally occurring ligand, has demonstrated a notable ability to sequester palladium(II) ions. publish.csiro.auresearchgate.net Studies have shown that phytic acid can be an effective sequestering agent for Pd(II) under various conditions, suggesting its potential application in the remediation of palladium-contaminated areas. publish.csiro.auresearchgate.net The interaction between palladium(II) and phytate (Phy¹²⁻) has been investigated using potentiometry in different ionic media. publish.csiro.auresearchgate.net

In these studies, the stability constants of several palladium(II)-phytate species were determined. The formation of six distinct complex species has been identified: PdPhyOH¹¹⁻, PdPhy¹⁰⁻, PdPhyH⁹⁻, PdPhyH₂⁸⁻, PdPhyH₃⁷⁻, and PdPhyH₄⁶⁻. publish.csiro.auresearchgate.net The sequestering capacity of phytate towards palladium(II) can be quantified using pL₅₀ values, which represent the negative logarithm of the total ligand concentration required to bind 50% of the metal ion in the solution. publish.csiro.auresearchgate.net

The following table presents the stability constants for the formation of palladium(II)-phytate complexes.

Table 1: Stability Constants of Palladium(II)–Phytate Complexes

Species Log β
PdPhyOH¹¹⁻ 29.54
PdPhy¹⁰⁻ 22.84
PdPhyH⁹⁻ 31.43
PdPhyH₂⁸⁻ 39.11
PdPhyH₃⁷⁻ 45.98

Data sourced from potentiometric studies at 25°C in NaCl(aq) at an ionic strength of I = 0.1 mol L⁻¹. publish.csiro.auresearchgate.net

Xanthine (B1682287) Derivatives:

Xanthine and its derivatives, such as theophylline (B1681296) and theobromine, are significant synthetic ligands that exhibit strong coordination with palladium(II). redalyc.orgrsc.orgrsc.org These compounds have been shown to be effective in capturing palladium chloride, even in highly acidic hydrochloric acid media, forming stable chelate complexes. rsc.orgrsc.org The typical complex formed involves two molecules of the xanthine derivative chelating to one palladium chloride molecule. rsc.orgrsc.org

The interaction of palladium(II) with xanthine derivatives is of interest due to the biological and medicinal applications of these compounds. redalyc.org For instance, theophylline derivatives have been investigated for the extraction of palladium from acidic chloride solutions. redalyc.org The coordination chemistry often involves the nitrogen atoms of the xanthine structure, particularly the imidazole (B134444) nitrogen N-9, and in some cases, additional coordination through other atoms like acetate oxygen in modified xanthine derivatives. redalyc.org

Research has demonstrated the synthesis and characterization of various palladium(II) complexes with xanthine, caffeine, theobromine, and theophylline. redalyc.org These studies highlight the formation of square planar complexes around the Pd(II) center. redalyc.org

The composition and ionic strength of the aqueous medium play a critical role in the complexation equilibria of palladium(II). The presence of chloride ions, in particular, has a profound effect on the speciation of palladium and its interaction with other ligands.

In chloride-containing solutions, palladium(II) forms a series of stable chloro complexes, primarily [PdCl]⁺, [PdCl₂]⁰, [PdCl₃]⁻, and [PdCl₄]²⁻. researchgate.netacs.org The distribution of these species is dependent on the chloride concentration. The high stability of these chloro complexes means that other ligands must compete effectively with chloride to coordinate with the palladium(II) ion.

The effect of the ionic medium on the sequestering ability of ligands like phytate has been a subject of study. publish.csiro.auresearchgate.net Research conducted in both NaNO₃(aq) and NaCl(aq) at a constant ionic strength (I = 0.1 mol L⁻¹) has aimed to evaluate how the presence of chloride ions influences the formation of palladium-phytate complexes. publish.csiro.auresearchgate.net The stability of palladium(II)-amine complexes with biorelevant ligands has also been shown to be sensitive to chloride ion concentration. mdpi.com As the chloride concentration decreases, the reactivity of palladium(II) species towards other ligands can increase significantly. mdpi.com This is a crucial consideration when extrapolating laboratory findings to biological systems where chloride concentrations can vary. mdpi.com

The following table provides the formation constants for palladium(II) chloride complexes determined at 25°C and an ionic strength of 1.0 M.

Table 2: Formation Constants of Palladium(II)–Chloride Complexes

Species Log β
[PdCl]⁺ 4.47
[PdCl₂]⁰ 7.80
[PdCl₃]⁻ 10.18

Data obtained by spectrophotometry at 25°C and ionic strength 1.0 M. researchgate.net

The competition between chloride and other ligands, such as hydroxide, has also been investigated. In solutions with varying chloride concentrations, mixed chloro-hydroxo complexes like [PdCl₃(OH)]²⁻, [PdCl₂(OH)₂]²⁻, and [PdCl(OH)₃]²⁻ can form. researchgate.net The stability of these mixed-ligand complexes is dependent on both the pH and the chloride concentration of the medium.

Catalytic Science and Reaction Mechanisms Involving Palladium Ii Chloride and Sodium Chloride

Palladium(II) Chloride as a Pre-Catalyst in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The process typically begins with a stable Pd(II) pre-catalyst, such as that formed from palladium(II) chloride and sodium chloride, which is then converted into the active Pd(0) species to initiate the catalytic cycle. rsc.orgyoutube.com

The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organoboron compound and an organohalide, frequently employs Pd(II) pre-catalysts. Systems derived from PdCl₂ have proven effective, particularly when paired with appropriate ligands. researchgate.net The presence of chloride ions from the sodium tetrachloropalladate pre-catalyst can influence the stability and reactivity of the intermediates in the catalytic cycle. Research has shown that various ligands, from phosphines to N-heterocyclic carbenes (NHCs), can be used with PdCl₂-based systems to achieve high yields across a range of substrates, including challenging aryl chlorides. nih.govacs.orgmtak.hu

Table 1: Examples of Suzuki-Miyaura Reactions Using Palladium(II) Chloride-Based Pre-Catalysts
Aryl HalideBoronic AcidLigandBaseSolventYield (%)Reference
4-ChlorotoluenePhenylboronic acidXPhosK₂CO₃Dioxane>95 nih.gov
1-Bromo-4-nitrobenzenePhenylboronic aciddppfCs₂CO₃THF/H₂O98 acs.org
4-ChloroanisolePhenylboronic acidNoneNa₂CO₃Water100 researchgate.net
2-Pyrrolyl tosylatePhenylboronic acidXPhosCsF1,4-Dioxane92 nih.gov

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene, while the Heck-Cassar-Sonogashira reaction achieves the coupling of a terminal alkyne with an aryl or vinyl halide. Both transformations rely on a Pd(0)/Pd(II) catalytic cycle, for which palladium(II) chloride is a common pre-catalyst. rsc.orgfree.fr In the copper-free Heck-Cassar-Sonogashira protocol, the palladium catalyst facilitates all steps of the reaction, including the activation of the alkyne. unibo.it Studies have demonstrated that simple PdCl₂ can catalyze these reactions, sometimes even without a ligand under specific conditions like UV-visible light irradiation, which accelerates the reaction rate. researchgate.net

The Stille reaction couples an organotin compound with an organohalide, while the Buchwald-Hartwig amination forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org These reactions are cornerstones of modern synthetic chemistry, particularly in the pharmaceutical industry. mit.eduacs.org The development of these reactions has been closely tied to the design of sophisticated ligands capable of promoting the key steps of oxidative addition and reductive elimination. wikipedia.orglibretexts.org While early systems used simple palladium sources like PdCl₂, significant advances came from pairing them with sterically bulky and electron-rich phosphine (B1218219) ligands. nih.govnih.gov These advanced ligands are often necessary to stabilize the active catalytic species and to facilitate the coupling of less reactive substrates like aryl chlorides. organic-chemistry.org

A critical step common to all cross-coupling reactions that use Pd(II) pre-catalysts is the in situ reduction to the active Pd(0) species. rsc.org This reduction can be effected by various components in the reaction mixture, including phosphine ligands, amines, or solvents like alcohols. rsc.orgreddit.com The simple mixing of a Pd(II) salt and a ligand does not guarantee the efficient formation of the active Pd(0)Lₙ species. rsc.org

The design of the ligand is paramount. rsc.org Key characteristics influencing catalytic efficiency include:

Steric Bulk: Sterically demanding ligands promote the formation of low-coordination palladium complexes, which are more reactive. uwindsor.ca They can also prevent the formation of inactive palladium dimers. wikipedia.org

Electron-Donating Ability: Electron-rich ligands create an electron-rich metal center that undergoes the often rate-limiting oxidative addition step more rapidly. uwindsor.ca

The development of specialized ligands, such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos), has enabled the use of PdCl₂-based systems for a wide array of challenging transformations under milder conditions. nih.govnih.gov

Mechanisms of Palladium(0)/Palladium(II) Catalysis

Understanding the precise nature of the active catalytic species is crucial for optimizing reaction conditions and developing new catalysts. Research has moved beyond the simple model of a generic "Pd(0)" species to elucidate the specific structures that drive catalysis.

For many years, the active catalyst in cross-coupling reactions was presumed to be a 14-electron Pd(0)L₂ species. However, extensive mechanistic studies have revealed a more complex picture. It is now widely accepted that highly unsaturated, 12-electron monoligated palladium species , [PdL], are often the true active catalysts. nih.govuwindsor.ca These species are formed by the dissociation of a ligand from Pd(0)L₂ and are significantly more reactive in the crucial oxidative addition step, particularly with unreactive aryl chlorides. nih.gov The use of bulky ligands is a key strategy to favor the formation of these monoligated intermediates. uwindsor.ca

Furthermore, the presence of halide ions, such as chloride from a PdCl₂ or Na₂PdCl₄ pre-catalyst, plays a critical and often beneficial role through the formation of anionic palladium complexes . researchgate.net Instead of neutral Pd(0)L₂, tricoordinated anionic complexes like [Pd⁰L₂Cl]⁻ can be the effective catalysts. acs.org These anionic species have been shown to affect the kinetics of oxidative addition. acs.org During the catalytic cycle, anionic arylpalladium(II) intermediates of the general structure [Pd(Ar)X₂]⁻ can also form. free.frnih.gov Mechanistic studies and the isolation of these "ligandless" anionic complexes have shown that they are kinetically competent intermediates and can be significantly more reactive towards subsequent steps, like olefin insertion in the Heck reaction, than their neutral counterparts. nih.gov The coordination of the chloride anion is believed to be crucial for activating aryl chlorides in their difficult oxidative addition step. free.fr

Table 2: Key Palladium Species in Catalytic Cycles
Species TypeGeneral FormulaRole in CatalysisReference(s)
Pd(II) Pre-catalystNa₂[PdCl₄]Stable source of palladium, reduced in situ. wikipedia.org
Active Monoligated Pd(0)[Pd(L)]Highly reactive 12-electron species, readily undergoes oxidative addition. Favored by bulky ligands. nih.govuwindsor.ca
Active Anionic Pd(0)[Pd⁰(L)₂Cl]⁻Effective catalyst formed in the presence of chloride ions; influences kinetics of oxidative addition. acs.org
Anionic Arylpalladium(II)[Pd(Ar)X₂]⁻ or [ArPdI(Cl)L₂]⁻Highly reactive intermediate formed after oxidative addition; may accelerate subsequent steps in the cycle. free.fracs.orgnih.gov

Solvent Polarity and Coordinating Salt Effects on Reaction Selectivity

The selectivity of palladium-catalyzed cross-coupling reactions is significantly influenced by the polarity of the solvent and the presence of coordinating salts. nih.govnih.govwhiterose.ac.uk While it was initially proposed that polar solvents favor certain reaction pathways by stabilizing anionic palladium species, recent studies indicate a more complex mechanism where solvent coordination to the palladium center plays a pivotal role. nih.govrsc.org

In the Suzuki-Miyaura cross-coupling of chloroaryl triflates, for instance, a switch in selectivity is observed when moving from nonpolar to polar coordinating solvents. nih.gov Nonpolar solvents typically lead to selective reaction at the C-Cl bond, whereas polar coordinating solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) favor reaction at the C-OTf bond. nih.govrsc.org This phenomenon was initially attributed to the ability of polar solvents to stabilize anionic transition states. nih.govresearchgate.net However, further research has shown that selectivity does not consistently trend with the solvent's dielectric constant. nih.gov Many polar aprotic solvents and protic solvents afford the same selectivity as nonpolar solvents, suggesting that solvent coordination is a more critical factor than just polarity. nih.govrsc.org

The presence of coordinating salts, such as sodium chloride, can also impact the nature of the active catalytic species. researchgate.net Halide anions can coordinate to the palladium center, forming anionic palladium complexes. researchgate.netfree.fr These anionic species can exhibit different reactivity and selectivity compared to neutral palladium complexes. researchgate.net The formation of such species is favored in polar solvents, which can stabilize the charged complexes. whiterose.ac.uk

The interplay between solvent polarity, coordinating ability, and the presence of salts creates a nuanced environment that dictates the dominant catalytic species and, consequently, the reaction's chemoselectivity. Computational and experimental studies suggest that in polar solvents with coordinating additives, the active catalyst is likely an anionic palladium complex, rather than a simple monoligated species. nih.govresearchgate.net In contrast, in noncoordinating solvents, a neutral, monoligated palladium species is thought to be the active catalyst. rsc.org

Table 1: Effect of Solvent on the Chemoselectivity of Suzuki-Miyaura Cross-Coupling

Entry Solvent Dielectric Constant (ε) Selectivity (C-Cl vs. C-OTf)
1 Toluene 2.4 C-Cl
2 Tetrahydrofuran (THF) 7.6 C-Cl
3 Acetone 21 C-Cl
4 Acetonitrile (MeCN) 37 C-OTf
5 Dimethylformamide (DMF) 37 C-OTf
6 Dimethyl Sulfoxide (DMSO) 47 C-OTf

This table is illustrative and based on general trends reported in the literature. Actual selectivities can vary with specific substrates and reaction conditions. nih.govrsc.org

Role of Palladium(I) Dimers in Catalytic Cycles

Palladium(I) dimers have emerged as significant species in palladium catalysis, functioning both as pre-catalysts and as direct participants in catalytic cycles. rwth-aachen.deresearchgate.netnih.gov Initially, their primary role was considered to be that of a source for highly active, low-coordinated Pd(0) species, which are key intermediates in many cross-coupling reactions. rwth-aachen.deresearchgate.net These dimers are often more stable and easier to handle than their Pd(0) counterparts. rwth-aachen.de

However, recent research has revealed that Pd(I) dimers can engage directly in catalytic cycles, exhibiting reactivity patterns distinct from the conventional Pd(0)/Pd(II) pathways. rwth-aachen.deresearchgate.net This direct involvement allows for transformations that are not readily accessible through traditional palladium catalysis. rwth-aachen.de For example, Pd(I) dimers have been shown to react directly with aryl halides. rwth-aachen.de

The structure of the Pd(I) dimer, often featuring bridging ligands, contributes to its unique reactivity. rwth-aachen.de These dinuclear complexes can facilitate multi-electron processes and enable cooperative effects between the two palladium centers. researchgate.net The stability and reactivity of these dimers can be tuned by modifying the ligands attached to the palladium centers. rwth-aachen.de

The use of Pd(I) dimers has proven advantageous in various cross-coupling reactions, including C-C and C-heteroatom bond formations. researchgate.netnih.govresearchgate.net Their robustness and, in some cases, recoverability make them attractive for practical applications. rwth-aachen.de The mechanistic understanding of how these dimers operate is continually evolving, with evidence suggesting that they can be precursors to different active species, including Pd(0) and Pd(II)-H, depending on the specific reaction conditions. researchgate.netresearchgate.net

Heterogeneous Catalysis with Supported Palladium Materials Derived from Chloride Precursors

Palladium Nanoparticle Catalysis (PdNPs)

Palladium nanoparticles (PdNPs) derived from chloride precursors are versatile catalysts in a range of chemical transformations. free.frresearchgate.net The synthesis of these nanoparticles often involves the reduction of a palladium(II) chloride precursor. The presence of chloride ions, for instance from sodium chloride, during the synthesis can act as a capping agent, influencing the shape, size, and ultimately the catalytic activity of the resulting PdNPs. researchgate.netnih.gov

The concentration of chloride ions is a critical parameter in controlling the morphology of the nanoparticles. researchgate.net By adjusting the chloride concentration, various shapes of PdNPs can be selectively synthesized. researchgate.netnih.gov The surface of these nanoparticles can be electrostatically stabilized by halide anions, with cations from salts like tetra-n-alkylammonium halides providing steric stabilization. free.fr

PdNPs are effective catalysts for reactions such as carbon-carbon bond formation and hydrodehalogenation. free.frresearchgate.net In some instances, they exhibit "homeopathic" catalysis, where extremely low concentrations of the catalyst are effective, particularly when surfactants or salts are used. free.fr The catalytic activity of PdNPs is often attributed to their high surface-area-to-volume ratio. mdpi.com

Supported Palladium Catalysts on Carbon and Oxidic Materials

Immobilizing palladium on solid supports is a common strategy to enhance catalyst stability, facilitate separation from the reaction mixture, and improve recyclability. mdpi.comuu.nl Carbon and various metal oxides are widely used as support materials for palladium catalysts prepared from chloride precursors. uu.nlsamaterials.com

Carbon-supported Palladium (Pd/C): Activated carbon is a frequently used support due to its high surface area and porous structure, which allows for good dispersion of the palladium nanoparticles. samaterials.commdpi.com The preparation of Pd/C catalysts often involves the impregnation of the carbon support with a solution of a palladium chloride precursor, followed by reduction. environmentalgenome.org The surface chemistry of the carbon support, including the presence of oxygen-containing functional groups, can influence the interaction with the palladium precursor and the final dispersion of the metal. uu.nl Pd/C catalysts are widely used in hydrogenation and hydrodechlorination reactions. mdpi.comwikipedia.org

Oxidic Material-supported Palladium: Alumina (Al₂O₃) and silica (B1680970) (SiO₂) are common oxidic supports for palladium catalysts. uu.nlsamaterials.com These materials offer high thermal stability. The preparation of supported palladium catalysts on these materials can be achieved through methods like impregnation or deposition-precipitation using palladium chloride precursors. uu.nl The interaction between the palladium precursor and the support surface is crucial for achieving high dispersion of the active metal. uu.nl These catalysts find applications in a variety of reactions, including oxidation and C-C coupling. mdpi.comsamaterials.com

Table 2: Common Supports for Palladium Catalysts Derived from Chloride Precursors

Support Material Key Properties Typical Applications
Activated Carbon High surface area, porous structure Hydrogenation, Hydrodehalogenation
Alumina (Al₂O₃) High thermal stability Oxidation, C-C Coupling
Silica (SiO₂) High surface area, neutral support C-C Coupling, Hydrogenation
Zeolites Shape selectivity, acidic/basic sites Fine chemical synthesis

This table provides a general overview. The specific properties and applications can vary based on the preparation method and specific type of support material. uu.nlsamaterials.com

Electrocatalytic Applications of Palladium Structures Prepared with Sodium Chloride

Catalysis in Electrochemical Reduction and Oxidation Processes

Palladium structures prepared using sodium chloride as an additive or electrolyte component exhibit significant potential in electrocatalysis, particularly for electrochemical reduction and oxidation reactions. acs.org The presence of chloride ions during the electrochemical deposition or synthesis of palladium nanostructures can influence their morphology, size, and crystallographic orientation, which in turn affects their electrocatalytic activity. researchgate.netacs.org

For instance, in the electrochemical deposition of palladium, varying the concentration of the PdCl₂ precursor in a sodium chloride solution can lead to the formation of either nanoparticles or nanorods, with the latter showing superior activity in the oxygen reduction reaction (ORR). acs.org The chloride ions can act as shape-directing agents during the growth of the palladium nanostructures. researchgate.netnih.gov

Palladium-based materials are promising catalysts for the oxidation of small organic molecules like formic acid and ethanol (B145695), which are relevant for direct fuel cell applications. acs.orgmecc-nano.com The electrocatalytic performance of these materials is highly dependent on their surface structure and composition. rsc.org The use of chloride precursors in the synthesis of these catalysts is common. acs.org Furthermore, supporting palladium on materials like carbon nanofibers can enhance their activity and stability in reactions such as formic acid oxidation. mecc-nano.com

The synthesis of lattice-strained palladium nanoparticles through laser ablation in a sodium chloride solution has been shown to produce active catalysts for the ORR. rsc.org The strain in the crystal lattice of the nanoparticles can modify their electronic properties, leading to enhanced catalytic performance. rsc.org

Catalytic Oxidation Reactions Utilizing Palladium(II) Chloride Derived Systems

Systems derived from palladium(II) chloride, often in conjunction with sodium chloride, are foundational in the field of catalytic oxidation, enabling the transformation of simple organic molecules into more complex and valuable products. The presence of sodium chloride facilitates the formation of the tetrachloropalladate(II) anion ([PdCl₄]²⁻), which is a key soluble and active species in many of these catalytic cycles. wikipedia.org These systems are particularly renowned for the oxidation of alkenes to carbonyl compounds, a class of reactions broadly known as Wacker-type oxidations.

The most prominent example is the Wacker process, an industrial method that oxidizes ethylene (B1197577) to acetaldehyde (B116499) using a catalyst system composed of palladium(II) chloride and copper(II) chloride in an aqueous solution. wikipedia.orglibretexts.org This process was one of the first examples of homogeneous catalysis with organopalladium chemistry applied on an industrial scale. wikipedia.org The principles of the Wacker process have been extended to a wide range of alkenes and nucleophiles in laboratory-scale synthesis, often referred to as the Wacker-Tsuji oxidation. alfa-chemistry.comorganic-chemistry.org

The general transformation involves the oxidation of a terminal or 1,2-disubstituted alkene to a ketone, accomplished with catalytic palladium(II), water, and a co-oxidant. libretexts.org The reaction mechanism has been a subject of extensive experimental and theoretical study. libretexts.org The catalytic cycle is initiated by the coordination of the alkene to the Pd(II) center. libretexts.org This activation makes the alkene susceptible to nucleophilic attack by water, a step known as hydroxypalladation. scispace.com The resulting intermediate then undergoes β-hydride elimination, leading to the formation of an enol, which subsequently tautomerizes to the more stable ketone or aldehyde product. scispace.com

This catalytic methodology is not limited to water as the nucleophile. Other nucleophiles, such as alcohols and amines, can participate in the reaction, leading to the formation of acetals, and vinylic or allylic amines, respectively. libretexts.orgnih.gov Intramolecular versions of this reaction, where the nucleophile is part of the alkene-containing molecule, have also been developed to synthesize various cyclic compounds. nih.gov For instance, Wacker-type cyclizations of alcohols and olefins can produce benzofuran (B130515) compounds. nih.gov

The regioselectivity of the Wacker oxidation is a key feature. For most terminal olefins, the reaction follows Markovnikov's rule, yielding methyl ketones. alfa-chemistry.com The outcome for other types of olefins can vary; for example, cycloolefins are oxidized to cyclic ketones. alfa-chemistry.com However, the regioselectivity for 1,2-disubstituted olefins can be difficult to control. alfa-chemistry.com

The concentration of chloride ions plays a significant role in the kinetics and mechanism of palladium-catalyzed reactions. researchgate.net Chloride ions can modify the structure of the palladium complexes, influencing their reactivity and the pathways of the catalytic cycle. researchgate.net

Interactive data tables summarizing the key components and regioselectivity of these reactions are provided below.

Table 1: Key Components in Wacker-Type Oxidation Systems

ComponentChemical Formula/ExampleRole in ReactionCitation
Catalyst Precursor Palladium(II) chloridePdCl₂Source of the active Pd(II) catalytic species.
Co-catalyst/Re-oxidant Copper(II) chlorideCuCl₂Re-oxidizes Pd(0) to Pd(II).
Terminal Oxidant OxygenO₂Re-oxidizes the reduced co-catalyst (e.g., Cu(I) to Cu(II)).
Nucleophile WaterH₂OAttacks the coordinated alkene to form the carbonyl group.
Substrate AlkeneC₂H₄ (Ethylene)The reactant that is oxidized.
Solubilizing Agent Sodium ChlorideNaClForms the soluble [PdCl₄]²⁻ complex.

Table 2: Regioselectivity in Wacker-Type Oxidation of Various Alkenes

Alkene Substrate TypeProduct TypeGeneral SelectivityCitation
Terminal Olefins Methyl KetonesFollows Markovnikov's rule. alfa-chemistry.com
1,2-Disubstituted Olefins KetonesRegioselectivity is not easily controlled. alfa-chemistry.com
1,1-Disubstituted Olefins KetonesGenerally low oxidation yield. alfa-chemistry.com
Cycloolefins Cyclic KetonesOxidation occurs within the ring structure. alfa-chemistry.com
1,3-Butadiene α,β-Unsaturated AldehydesOxidation at a terminal double bond. alfa-chemistry.com

Advanced Characterization Techniques for Palladium Ii Chloride Systems

Spectroscopic Methodologies for Structural and Speciation Analysis

Spectroscopic techniques are indispensable for probing the electronic and vibrational characteristics of palladium complexes in solution and in the solid state. They offer detailed information on the formation of different species, the nature of chemical bonds, and the local atomic arrangement around the palladium centers.

UV-Visible Spectroscopy for Complex Formation and Speciation

UV-Visible (UV-Vis) spectroscopy is a powerful tool for studying the formation and speciation of palladium(II) chloride complexes in aqueous solutions. The dissolution of palladium(II) chloride in the presence of excess chloride ions, such as from sodium chloride, leads to the formation of various chloro complexes, most notably the tetrachloropalladate(II) ion, [PdCl₄]²⁻. acs.org This species is stable in acidic conditions with sufficient chloride concentration. acs.org

The UV-Vis spectra of these solutions exhibit characteristic absorption bands that are sensitive to the coordination environment of the Pd(II) ion. For instance, aqueous solutions of palladium(II) chloride complexes can display multiple absorption peaks. amazonaws.com Studies have identified absorption maxima at wavelengths of approximately 223 nm, 279 nm, and 447 nm for Pd(II) chloride complex ions. acs.orgamazonaws.com The intensity of these peaks is directly proportional to the concentration of the specific Pd(II) complex, adhering to the Beer-Lambert law. acs.orgamazonaws.com

Changes in the UV-Vis spectrum, such as shifts in peak positions or changes in absorbance, can indicate alterations in the speciation of Pd(II) complexes. researchgate.net For example, a change in pH from 1 to 4 can cause significant changes in the UV-Vis spectrum, suggesting a shift in the equilibrium between different palladium(II) complex species. researchgate.net The speciation is also highly dependent on the chloride concentration; at high chloride concentrations, [PdCl₄]²⁻ is the dominant species, while at lower chloride concentrations and varying pH, hydrolysis can lead to the formation of hydroxy- and oxy-complexes. geoscienceworld.orgingentaconnect.com

Wavelength (nm)Molar Absorption Coefficient (ε) (cm⁻¹·mol⁻¹·kg)Reference
22324338.7 ± 764.8 acs.org
2798113.4 ± 59.1 acs.org
447208.2 ± 5.2 acs.org

Table 1. Molar absorption coefficients for Pd(II) chloride complex ions at different wavelengths.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the vibrational modes of molecules and is particularly useful for studying the interaction between palladium and various ligands. By analyzing the changes in the vibrational frequencies of the ligands upon coordination to the palladium center, the nature of the metal-ligand bond can be inferred.

In studies of palladium complexes with nitrogen-donor ligands, FT-IR spectra can confirm the coordination of the ligand to the metal. For example, the stretching vibrations of amino groups in a ligand show a shift to lower frequencies upon complexation with palladium, indicating the participation of the amino group in coordination. mdpi.com The appearance of new, medium-to-weak bands in the far-infrared region (typically 440-570 cm⁻¹) can be assigned to the Pd-N stretching vibrations, providing direct evidence of the metal-ligand bond formation. nih.gov

FT-IR analysis of palladium alloys has also been used to identify the presence of water molecules and trace amounts of palladium oxide (PdO), which can influence the material's catalytic properties. mdpi.com In the context of palladium nanoparticles synthesized from palladium chloride precursors, FT-IR can be used to characterize the capping agents and other molecules adsorbed on the nanoparticle surface.

Complex/LigandFunctional GroupVibrational Frequency (cm⁻¹) - Free LigandVibrational Frequency (cm⁻¹) - ComplexObservationReference
[Pd(DABA)Cl₂]Amino (NH₂)3328 and 32093213 (broad)Shift to lower frequency, suggesting coordination mdpi.com
s-Triazine derivative complexesC=N (pyrimidine/triazole)1619-16231667-1698Shift to higher frequency upon coordination nih.gov
s-Triazine derivative complexesMetal-Nitrogen (M-N)-570-440Appearance of new bands confirming metal-ligand interaction nih.gov

Table 2. FT-IR spectral data for selected palladium complexes, demonstrating ligand interaction.

X-ray Absorption Spectroscopy (XAS) for Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. It is particularly useful for characterizing the coordination environment of palladium in various complexes and materials, both in solid and solution phases. illinois.eduacs.orgresearchgate.net XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information on the oxidation state and coordination geometry of the palladium atom. illinois.edursc.org The energy of the Pd K-edge increases with the oxidation state of palladium and is also sensitive to the nature and number of coordinating ligands. illinois.eduacs.orgresearchgate.net For instance, substituting sigma-donating methyl groups with more electronegative chlorides leads to an increase in the K-edge energy. illinois.eduacs.orgresearchgate.net

The EXAFS region provides quantitative information about the number, type, and distance of neighboring atoms surrounding the central palladium atom. eartharxiv.org EXAFS studies on palladium(II) chloride systems have been instrumental in determining the coordination of chloride ions to palladium centers. eartharxiv.org In situ EXAFS studies have revealed the dynamic changes in the coordination environment of palladium during chemical reactions, such as the stepwise dissociation of chloride ligands and their replacement by other ligands. rsc.org It has also been used to identify the formation of Pd-Pd bonds, indicating the nucleation and growth of palladium nanoclusters. rsc.org

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the size, shape, and structure of materials derived from palladium(II) chloride systems, especially in the form of nanoparticles and porous structures.

Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FESEM) for Nanoparticle and Porous Structure Analysis

Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FESEM) are powerful tools for characterizing the morphology, size, and distribution of palladium nanostructures. nju.edu.cnbohrium.comaip.orghzdr.de TEM provides high-resolution images of individual nanoparticles, allowing for precise measurement of their size and observation of their shape, which can range from spherical to polyhedral. nju.edu.cn For instance, TEM analysis of palladium nanoparticles synthesized from sodium tetrachloropalladate has revealed average particle sizes of less than 10 nm. aip.org High-resolution TEM (HRTEM) can even resolve the lattice fringes of the crystalline nanoparticles, providing information about their crystallinity. nju.edu.cn

Palladium NanostructureSynthesis MethodAverage SizeMorphologyCharacterization Technique(s)Reference(s)
Spherical Nanoparticles (SNPs)Sonoelectrochemical in CTAB solution~7 nmSphericalTEM, SAED nju.edu.cn
Multitwinned Particles (MTPs)Sonoelectrochemical in PVP solution~40 nmPolyhedralTEM, FESEM, SAED nju.edu.cn
Self-supported Porous Nanoparticles (SSPs)Sonoelectrochemical in PDDA solution~100 nmSpherical, porousTEM, FESEM, SAED nju.edu.cn
Nanoparticles from Sodium TetrachloropalladateReduction with Ethylene (B1197577) Glycol<10 nmSphericalTEM aip.org
Nanoparticles from Palladium ChloridePhotochemical decomposition8-25 nmIrregular-shaped aggregates, nanorodsTEM, SAED nih.gov

Table 3. Morphological and size characteristics of various palladium nanostructures.

Selected Area Electron Diffraction (SAED) for Crystalline Phases

Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to determine the crystalline structure of materials. By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated, which provides information about the crystal lattice.

SAED patterns of palladium nanoparticles synthesized from palladium chloride precursors typically show a series of rings or spots that can be indexed to the face-centered cubic (fcc) structure of metallic palladium. nju.edu.cnnih.gov The appearance of distinct diffraction rings confirms the polycrystalline nature of the sample, while sharp, single-crystal-like diffraction spots indicate the formation of single-crystalline nanoparticles. nju.edu.cnchinesechemsoc.org The diffraction rings correspond to specific crystallographic planes, such as (111), (200), (220), and (311) for fcc palladium. nju.edu.cnnih.gov Elongated diffraction spots in a SAED pattern can suggest the presence of multiple nanodomains with a slight misorientation from a perfect single crystal. nju.edu.cn

Miller Indices (hkl)Crystal StructureObservationReference(s)
(111), (200), (220), (311)Face-Centered Cubic (fcc)Diffraction rings in SAED patterns of palladium nanoparticles nju.edu.cnnih.gov
(111), (200), (220), (311), (331), (420)Face-Centered Cubic (fcc)Ring pattern in SAED of palladium nanoparticles nih.gov
(100)Face-Centered Cubic (fcc)Single set of bright spots in SAED of a single nanocube chinesechemsoc.org

Table 4. Crystallographic data obtained from SAED patterns of palladium nanostructures.

Diffraction and Elemental Analysis

Diffraction and elemental analysis techniques are fundamental in confirming the identity, purity, and morphology of palladium compounds. They provide critical data on the crystalline nature and elemental composition of the material.

X-ray Diffraction (XRD) for Crystalline Structure and Particle Size

X-ray Diffraction (XRD) is an essential non-destructive technique used to analyze the crystalline structure of materials. grafiati.com For palladium(II) chloride systems, XRD confirms the crystalline nature and phase purity by comparing the resulting diffraction pattern with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD). The analysis of single crystals of complexes derived from sodium tetrachloropalladate(II) allows for precise determination of their molecular structures. nih.govacs.orgresearchgate.net

Beyond phase identification, XRD is employed to determine the mean crystalline size of nanoparticles. rsc.org By applying the Scherrer formula to the broadening of diffraction peaks, researchers can estimate the dimensions of the crystalline domains, which is particularly important for catalytic applications where particle size influences activity. rsc.org For instance, in the synthesis of palladium hexagonal nanoplates, the mean crystalline sizes were estimated from the (111) diffraction peaks. rsc.org

Table 1: Summary of XRD Analysis Findings for Palladium Systems
Material/SystemAnalysis GoalKey Findings/ParametersSource
Complexes from Na₂[PdCl₄]Crystal Structure DeterminationEnabled the determination of molecular structures for newly synthesized coordination polymers. nih.govacs.org
Pd Hexagonal NanoplatesCrystalline Size EstimationMean crystalline sizes (representing thickness) were calculated from the (111) diffraction peak using the Scherrer formula. rsc.org
Ammonium (B1175870) tetrachloropalladate(II)Phase Purity ConfirmationConfirms crystallinity and phase purity by matching peaks with reference data (JCPDS/ICDD).
Palladium Borides (e.g., Pd₂B)Structural IdentificationXRD patterns obtained using Cu Kα radiation (λ = 1.5418 Å) to identify the crystal structure of the synthesized materials. rsc.org

Energy-Dispersive X-ray Spectroscopy (EDX) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for Elemental Composition

Determining the precise elemental composition of palladium compounds is crucial for verifying stoichiometry and purity. Energy-Dispersive X-ray Spectroscopy (EDX) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) are two powerful, complementary techniques for this purpose.

EDX analysis, often integrated with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), provides elemental mapping of a sample. rsc.orgduke.edudoi.org This allows for the qualitative identification and semi-quantitative analysis of the elements present and their spatial distribution across the material. duke.edu For example, in the study of core-shell nanoparticles, EDX mapping can confirm the presence of a palladium shell on a gold core. duke.edu

For highly accurate quantitative analysis, ICP-OES is the preferred method. doi.org It measures the concentration of elements in a sample with very high sensitivity and precision, often down to parts-per-billion levels. rsc.orgamazonaws.com ICP-OES is used to verify the palladium content in the starting material, determine the actual metal loading on a catalyst support, and analyze for any impurities. amazonaws.comunimi.it

Table 2: Comparison of EDX and ICP-OES for Elemental Analysis
TechniquePrincipleInformation ProvidedTypical Application for Pd SystemsSource
EDXDetects characteristic X-rays emitted from a sample bombarded with an electron beam.Qualitative and semi-quantitative elemental composition; elemental mapping.Confirming the presence and distribution of Pd in nanostructures and composites. rsc.orgduke.eduamazonaws.com
ICP-OESMeasures the electromagnetic radiation emitted from atoms in an argon plasma.High-precision, quantitative elemental concentration.Quantifying Pd content to verify purity (e.g., ≥36% Pd), determining catalyst loading, and detecting trace elements. rsc.orgdoi.orgunimi.it

Thermochemical and Kinetic Characterization

Understanding the thermal stability and reduction behavior of palladium compounds is vital for their application in catalysis and materials synthesis, where thermal treatments are common.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition behavior of palladium(II) chloride systems. researchgate.net For hydrated complexes or those containing solvent molecules, TGA curves show initial weight loss corresponding to the elimination of water or solvent. nih.govacs.org For instance, in certain heterometallic sodium–palladium(II) coordination networks, the thermal degradation begins with solvent elimination at temperatures slightly above room temperature. nih.govacs.org For related compounds like ammonium tetrachloropalladate(II), TGA reveals weight loss at higher temperatures (e.g., ~150–200°C) due to the release of ammonia (B1221849) and chlorine.

Table 3: TGA Findings for Palladium-Containing Compounds
Compound TypeAtmosphereObserved Thermal EventsApprox. Temperature RangeSource
Sodium–Palladium(II) Coordination PolymersNitrogenMulti-step degradation, starting with water/solvent elimination.Water elimination from ~70°C to 115°C. nih.govacs.org
Ammonium tetrachloropalladate(II)Not SpecifiedDecomposition with release of NH₃ and Cl.~150–200°C
Palladium(II) ComplexesNot SpecifiedThermally stable up to a certain temperature.Up to 230°C researchgate.net
Nickel-Coated Fibers (Pd-catalyzed)ArgonOnset of decomposition.~411–418°C mdpi.com

Hydrogen Temperature-Programmed Reduction (H₂-TPR)

Hydrogen Temperature-Programmed Reduction (H₂-TPR) is a key technique for characterizing the reducibility of metal oxides and supported metal catalysts. The analysis involves heating the material in a flowing mixture of hydrogen and an inert gas (e.g., argon) and monitoring the hydrogen consumption with a thermal conductivity detector (TCD). ucl.ac.uksci-hub.se The resulting profile shows one or more peaks, with the peak temperature indicating how easily the metal species is reduced to its metallic state. This information is critical for designing catalysts, as the reduction behavior influences the formation of active sites. sci-hub.se For palladium-based catalysts, H₂-TPR can confirm the reducibility of the palladium species and provide insight into metal-support interactions. rsc.orgsci-hub.se

Table 4: H₂-TPR Experimental Parameters and Purpose
SystemExperimental ConditionsPurpose of AnalysisSource
Palladium BoridesConducted on a Micromeritics AutoChem 2920 II system.To characterize the reduction behavior of the synthesized materials. rsc.org
Pd/Co₃O₄ Catalysts30 mg of material ramped from 25 to 900°C at 10°C/min in a 9:1 Ar/H₂ mixture.To confirm the reducibility of the catalytic samples. sci-hub.se
Pd-WOₓ/C Catalysts100 mg of sample measured on an Agilent 8860 instrument with a TCD.To investigate the reduction behavior of palladium species. ucl.ac.uk

Electrochemical Characterization Techniques

Electrochemical techniques are employed to study the redox properties and charge transfer kinetics of palladium-based materials, which is especially relevant for applications in electrocatalysis and sensors.

Cyclic Voltammetry (CV) is used to investigate the electrochemical behavior of an electrode material by measuring the current that develops as the potential is varied. For palladium-coated electrodes, CV can reveal the potentials at which oxidation and reduction of palladium occur. doi.org

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that probes the resistance and capacitance properties of an electrochemical system. By measuring the impedance over a range of frequencies, one can model the system using an equivalent circuit to determine parameters like the solution resistance (Rs) and the charge transfer resistance (Rct). doi.org A lower Rct value is generally indicative of faster electron transfer kinetics at the electrode-electrolyte interface. doi.org These methods are crucial for evaluating the performance of palladium-based electrocatalysts for reactions such as the hydrogen evolution reaction (HER). rsc.org

Table 5: Electrochemical Techniques for Palladium System Characterization
TechniqueMeasured ParametersInformation GainedSource
Cyclic Voltammetry (CV)Current vs. PotentialRedox potentials, electrochemical activity, reaction mechanisms. doi.org
Electrochemical Impedance Spectroscopy (EIS)Impedance vs. FrequencyCharge transfer resistance (Rct), solution resistance (Rs), double-layer capacitance. doi.org
Linear Sweep Voltammetry (LSV)Current vs. Potential (swept in one direction)Evaluation of catalytic performance for specific reactions (e.g., HER). rsc.orgdoi.org

Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile electroanalytical technique used to study the electrochemical behavior of species in solution. ijasrm.com It provides information on the redox processes, reaction mechanisms, and stability of electroactive materials. tugraz.at In the context of palladium(II) chloride systems, CV is instrumental in characterizing the deposition and stripping of palladium, as well as the electrocatalytic activity of the resulting palladium nanostructures.

The electrochemical behavior of palladium(II) ions, often in the form of the tetrachloropalladate(II) complex ([PdCl₄]²⁻), is influenced by the composition of the electrolyte and the nature of the working electrode. aip.orgrsc.org Studies have shown that the reduction of [PdCl₄]²⁻ is often an irreversible process. ijasrm.com For instance, in a 0.1 M KCl aqueous solution, palladium(II) chloride exhibits an irreversible reduction. ijasrm.com The electrochemical behavior is also dependent on pH; in highly acidic environments, the [PdCl₄]²⁻ complex is the predominant species. aip.org

Research on palladium nanoparticles synthesized from sodium tetrachloropalladate(II) often employs CV to assess their electrocatalytic performance. For example, palladium nanoparticles coated on a metal oxide conducting electrode, prepared from a sodium tetrachloropalladate(II) precursor, have shown peak currents between 70 µA and 130 µA at applied voltages of 510 mV to 600 mV in CV analysis. google.com The electrochemically active surface area (ECSA) of these materials, a crucial parameter for catalytic applications, can be estimated from CV measurements. rsc.orgpku.edu.cn The electrodeposition of palladium from ammonium tetrachloropalladate(II) onto various substrates has been studied using cyclic voltammetry, revealing that the resulting deposits, composed of aggregated nanoparticles, exhibit significant electroactive area and catalytic activity. soton.ac.uk

The following table summarizes cyclic voltammetry parameters for various palladium(II) complexes, illustrating the irreversible nature of the palladium(II) redox system.

Interactive Data Table: Cyclic Voltammetry Parameters of Palladium(II) Complexes

Compound/Complex Epc (mV) Epa (mV) ΔEp (mV) E1/2 (mV) Reference
Palladium Chloride - - - - ijasrm.com
Pd(II) + Allyl Alcohol - - - -528 ijasrm.com
Pd(II) + Cinnamaldehyde - - - -154.5 ijasrm.com
Pd(II) + Crotonaldehyde - - - -303.5 ijasrm.com
Pd(II) + Guanine - - - -252.5 ijasrm.com
Pd(II) + Adenine - - - -274.5 ijasrm.com
Pd(II) + Thiamine - - - -210 ijasrm.com

Surface Area and Porosity Analysis (e.g., N₂ Adsorption Isotherms)

The surface area and porosity of palladium-based materials are critical determinants of their catalytic efficacy, as these properties directly influence the number of accessible active sites. ingentaconnect.com Nitrogen (N₂) adsorption-desorption isotherms at 77 K are commonly employed to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution of these materials. nih.govnih.gov

Materials synthesized using sodium tetrachloropalladate(II) as a precursor often exhibit high surface areas, which is advantageous for catalysis. For instance, mesoporous palladium nanoparticles synthesized using sodium tetrachloropalladate(II) as the palladium source can exhibit a BET surface area as high as 51.4 m²/g. rsc.org In another study, palladium nanoparticles supported on silica (B1680970) aerogels showed a large BET specific surface area of 1114 m²/g. nih.gov The N₂ adsorption-desorption isotherms for these materials are typically classified as Type IV, which is characteristic of mesoporous structures. nih.govnih.gov

The formation of palladium nanoparticles can significantly alter the surface area and porosity of the support material. A drastic increase in BET surface area from 6.79 m²g⁻¹ to 70.11 m²g⁻¹ was observed after the formation of palladium nanoparticles within a surfactant-modified zinc hydroxychloride, attributed to the generation of mesopores. unirioja.es Similarly, the incorporation of palladium nanoparticles into metal-organic frameworks (MOFs) like MIL-101, using sodium tetrachloropalladate(II), leads to a decrease in the BET surface area and pore volume of the host material as the palladium nanoparticles occupy the cavities. lnu.edu.cn

The table below presents data on the surface area and porosity of various palladium-containing materials synthesized from palladium(II) chloride precursors.

Interactive Data Table: Surface Area and Porosity Data for Palladium-Based Materials

Material BET Surface Area (m²/g) Pore Volume (cm³/g) Average Pore Diameter (nm) Reference
Pd/SiO₂ aerogel 1114 - 2-60 nih.gov
Mesoporous Pd Nanoparticles (MPNs) 51.4 - - rsc.org
ZHC-DS-PdCl 6.79 - - unirioja.es
ZHC-DS-Pd⁰ 70.11 - - unirioja.es
Bare MIL-101 2869 1.50 2.4, 3.0 lnu.edu.cn
1.0%-Pd@MIL-101 2740 1.50 - lnu.edu.cn
2.0%-Pd@MIL-101 2612 1.31 - lnu.edu.cn
4.0%-Pd@MIL-101 2546 1.13 - lnu.edu.cn

Theoretical and Computational Chemistry of Palladium Ii Chloride Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and TD-DFT are powerful quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules. They offer a balance between accuracy and computational cost, making them ideal for studying complex transition metal systems like tetrachloropalladate(II).

Electronic Structure and Geometries of Palladium(II) Chloride Complexes

The tetrachloropalladate(II) anion, [PdCl4]2-, is a d8 complex. Computational studies, in agreement with experimental data, confirm that it possesses a square planar geometry. This geometry is favored over a tetrahedral arrangement, even though chloride is not a particularly strong-field ligand. The reason lies in the properties of the palladium(II) ion. The 4d orbitals of Pd(II) are more radially diffuse and larger than the 3d orbitals of a first-row transition metal like Ni(II). This allows for stronger orbital overlap with the chloride ligands, leading to a larger energy splitting (ΔE) between the d-orbitals. This large splitting favors a low-spin, square planar configuration where all eight d-electrons are paired in the lower energy orbitals, resulting in a diamagnetic complex.

DFT calculations have been used to determine the optimized geometric parameters for the [PdCl4]2- anion. These calculations provide precise values for bond lengths and angles that define its stable square planar structure.

Table 1: Calculated Geometric Parameters for [PdCl4]2-

Parameter Value Source
Geometry Square Planar
Pd-Cl bond length ~2.3-2.4 Å
Cl-Pd-Cl angle ~90°

Hydrolysis Mechanisms and Energetics

The hydrolysis of the [PdCl4]2- complex, where chloride ligands are sequentially replaced by water molecules, is a fundamental process in its aqueous chemistry and a key step in catalytic cycles like the Wacker process. DFT calculations, often combined with continuum solvent models, are used to map the potential energy surfaces for these reactions.

Studies have shown that the hydrolysis is a stepwise process. The substitution of the first chloride by a water molecule proceeds through an associative transition state, typically with a trigonal bipyramidal geometry. The calculated activation energy for this first hydrolysis step is a critical parameter. The second hydrolysis, replacing a second chloride, is often the rate-determining step.

For example, in the hydrolysis of similar Pd(II) complexes, the activation energy for the second hydrolysis was calculated to be around 15.3 kcal/mol. These computational studies reveal that the aqua-complexes formed after hydrolysis are key reactive intermediates. The relative stability of the various hydrated and chlorinated species, such as [PdCl3(H2O)]-, [PdCl2(H2O)2], and [PdCl(H2O)3]+, can be computed to understand the speciation of palladium in aqueous chloride solutions.

Table 2: Computed Energetics for Palladium Chloride Hydrolysis

Reaction Step Species Involved Activation Energy (Illustrative) Finding
First Hydrolysis [PdCl4]2- + H2O → [PdCl3(H2O)]- + Cl- Lower Barrier Proceeds via an associative transition state.

Photophysical Properties Simulations

Time-Dependent DFT (TD-DFT) is the primary computational tool for simulating the electronic absorption (UV-Vis) spectra and other photophysical properties of molecules. For the [PdCl4]2- anion, TD-DFT calculations can predict the energies and intensities of electronic transitions.

These calculations help assign the bands observed in experimental spectra to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions. For instance, TD-DFT studies on related palladium complexes have successfully correlated calculated absorption spectra with experimental measurements, identifying the orbitals involved in the main electronic excitations. The calculations can also be performed with solvent models to account for the effect of the chemical environment on the photophysical properties. Recent theoretical work has also investigated the photodissociation of the [PdCl4]2- anion, finding that UV irradiation can excite the complex, leading to the elongation of a Pd-Cl bond and subsequent formation of a Cl- anion.

Molecular Dynamics (MD) Simulations of Palladium Species in Solution

Molecular Dynamics (MD) simulations provide a dynamic picture of how the [PdCl4]2- anion and its hydrolysis products interact with solvent molecules over time. These simulations model the system at an atomistic level, tracking the trajectories of all atoms.

MD studies of [PdCl4]2- in aqueous solution have been used to analyze the structure of the solvation shells around the anion. These simulations show how water molecules arrange themselves around the square planar complex. While the primary coordination is the four chloride ions, water molecules form distinct second solvation shells, interacting with the chloride ligands through hydrogen bonds. Some studies have reported the presence of weakly coordinated axial water molecules. Ab initio MD (AIMD) simulations, which use DFT to calculate forces on the fly, offer a more accurate description by allowing for chemical events like ligand exchange to occur during the simulation. AIMD has been crucial in studying the initial steps of the Wacker process, confirming that the explicit, dynamic representation of the aqueous solvent is essential for correctly modeling the reaction mechanism.

Reaction Mechanism Elucidation via Computational Catalysis

Computational catalysis uses quantum chemical methods to explore the detailed mechanisms of catalytic reactions, providing insights into intermediates, transition states, and reaction kinetics.

Transition State Analysis and Activation Energy Calculations

For catalytic reactions involving palladium sodium chloride, such as the Wacker process or Suzuki-Miyaura cross-coupling reactions, DFT is used to locate the transition state (TS) structures for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Understanding Selectivity in Cross-Coupling Reactions

The remarkable utility of palladium-catalyzed cross-coupling reactions in modern organic synthesis stems from their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and, crucially, with precise control over selectivity. researchgate.netacs.org Palladium(II) chloride, often in the form of its soluble salt, sodium tetrachloropalladate(II), serves as a common and robust pre-catalyst. Understanding the factors that govern chemoselectivity, regioselectivity, and enantioselectivity is paramount for reaction design and optimization. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the complex, multi-step reaction mechanisms and elucidating the origins of selectivity, which are often difficult to probe through experimental means alone. researchgate.netacs.org

The general catalytic cycle, initiated by the in-situ reduction of a Pd(II) pre-catalyst to an active Pd(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org Selectivity can be determined at any of these stages, influenced by a delicate interplay of steric and electronic properties of the substrates, ligands, and additives. chemrxiv.orgresearchgate.net

Oxidative Addition: The First Selectivity Gate

Oxidative addition, where the Pd(0) catalyst inserts into a carbon-halide or carbon-pseudohalide bond, is frequently the first and most critical selectivity-determining step. acs.org In substrates bearing multiple reactive sites, the choice of which bond is activated (chemoselectivity or regioselectivity) is heavily influenced by the electronic and steric nature of the phosphine (B1218219) ligands coordinated to the palladium center. researchgate.net

Computational studies have clarified the connection between the palladium complex's coordination number and its selectivity. acs.org For instance, DFT and DFT/MM calculations on the competitive intramolecular Suzuki-Miyaura coupling of a substrate with both C(sp²)-Br and C(sp³)-Br bonds revealed that the nature of the phosphine ligand dictates the reaction pathway. researchgate.net Less hindered, bisphosphine catalysts favor oxidative addition at the C(sp³)-Br bond, whereas bulky, monophosphine catalysts preferentially activate the C(sp²)-Br bond. researchgate.net This selectivity is attributed to the differing ease with which the ligands can dissociate to form the catalytically active species. researchgate.net

Similarly, in dihalogenated heteroarenes, ligand choice is critical. Studies on 2,4-dichloropyridine (B17371) show that selectivity can be ligand-controlled. While many systems favor coupling at the C2 position, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this preference, promoting selective reaction at the C4 position. nih.gov However, in some cases, high C4-selectivity can be achieved even with ligand-free conditions using PdCl₂, indicating that the selectivity is not always ligand-controlled and can arise from other factors within the catalytic system. nih.gov

Table 1: Computationally Determined Influence of Phosphine Ligands on Oxidative Addition Selectivity
Substrate TypeLigand TypeFavored Reactive SiteControlling FactorReference
C(sp²)-Br vs. C(sp³)-BrUnhindered (e.g., PPh₃, Xantphos)C(sp³)-BrBisphosphine catalyst pathway researchgate.net
C(sp²)-Br vs. C(sp³)-BrHindered (e.g., P(o-tol)₃)C(sp²)-BrMonophosphine catalyst pathway researchgate.net
2,4-DichloropyridineBulky NHC (e.g., IPr)C4-ClLigand Sterics whiterose.ac.uk
DihaloarenesPPh₂Me, PPh₃MonoarylationAssociative ligand substitution by solvent montana.edu

Transmetalation and Reductive Elimination: Further Refinements of Selectivity

Following oxidative addition, the transmetalation step, involving the transfer of an organic group from an organometallic reagent (e.g., organoboron compound) to the palladium(II) center, can also be a point of selectivity control. Computational studies have highlighted the crucial role of the base and solvent in this process. researchgate.netacs.org The base is often not just a simple proton scavenger but an active participant in the mechanism, influencing the rate and outcome of the transmetalation. acs.org

Finally, reductive elimination completes the cycle by forming the new C-C bond and regenerating the Pd(0) catalyst. researchgate.net The steric and electronic environment imposed by the ligands at this stage is critical, particularly for enantioselective reactions. In asymmetric catalysis, where chiral ligands are employed, the non-covalent interactions between the ligand, the substrates, and the palladium center create diastereomeric transition states. cam.ac.uk The energy difference between these transition states, which can be accurately calculated using DFT, determines the enantiomeric excess of the product. nih.gov For example, in the conjugate addition of arylboronic acids to enones, computations have shown that enantioselectivity is primarily controlled by steric repulsions between the bulky group of the chiral ligand and the substrate in the enantiodetermining carbopalladation step. nih.gov

Computational models have advanced to the point where they can predict not only the major product but also the enantiomeric excess with considerable accuracy by analyzing the full catalytic cycle. researchgate.netehu.es These models account for the subtle effects of ligand structure, substrate electronics, and reaction conditions, providing powerful predictive tools for designing new, highly selective transformations. researchgate.netehu.esrsc.org

Table 2: Summary of Computationally Elucidated Factors in Selectivity
Catalytic StepInfluencing FactorEffect on SelectivityReference
Oxidative AdditionLigand Sterics & ElectronicsGoverns which C-X bond is activated (Regioselectivity) researchgate.netresearchgate.net
TransmetalationRole of Base/SolventAffects the rate and mechanism of organometallic transfer acs.org
Reductive EliminationChiral Ligand StructureControls stereochemistry via diastereomeric transition states (Enantioselectivity) cam.ac.uknih.gov
Carbene InsertionFrontier Molecular OrbitalsCan be the origin of (E/Z)-selectivity over β-hydride elimination rsc.org

Industrial and Environmental Research Applications of Palladium Ii Chloride Systems

Palladium Recovery and Recycling from Spent Catalysts

The recovery of palladium from spent catalysts, particularly from the automotive and chemical industries, is of significant economic and environmental interest. mdpi.com Hydrometallurgical methods, which involve leaching the metal from the catalyst support, are widely employed due to their high recovery rates and operational flexibility. mdpi.comencyclopedia.pub

Ultrasound-Assisted Leaching in Sulfuric Acid–Sodium Chloride Systems

A promising method for palladium recovery involves ultrasound-assisted leaching (UAL) in a sulfuric acid and sodium chloride medium. citedrive.commdpi.com This technique has been shown to be more efficient than conventional leaching methods. citedrive.com Research on spent Pd/Al₂O₃ catalysts demonstrated that the application of ultrasound significantly enhances the leaching rate of palladium. citedrive.commdpi.com The energy generated by ultrasonic vibration and cavitation accelerates the mass transfer of the solution and peels off the passivation film on the catalyst surface, exposing a new reaction interface. citedrive.comresearchgate.net

Optimal conditions for this process have been identified through single-factor experiments, achieving a palladium leaching rate of 99%. citedrive.commdpi.com These conditions are detailed in the table below.

ParameterOptimal Value
Ultrasound Power200 W
Liquid–Solid Ratio5:1
Leaching Time1 hour
Leaching Temperature60 °C
H₂SO₄ Concentration60%
NaCl Amount0.1 mol
Data derived from studies on ultrasound-assisted leaching of spent Pd/Al₂O₃ catalysts. citedrive.commdpi.com

Under these conditions, UAL was able to reduce the required leaching time by half and increase the leaching rate by over 10% compared to conventional methods. mdpi.com

Leaching Mechanisms and Kinetic Models of Palladium Extraction

In other chloride-based leaching systems, the mechanism can vary. For instance, in an HCl/CuCl₂ medium, the activation energies for palladium and rhodium leaching were found to be 60.1 ± 4.1 kJ mol⁻¹ and 44.3 ± 7.3 kJ mol⁻¹, respectively, indicating that the chemical reaction step is more influential than diffusion in that specific system. nih.gov Similarly, leaching with Fe(III) in a hydrochloric acid and sodium chloride solution followed a shrinking-core model where the surface chemical reaction was the rate-determining step, with an activation energy of 47.6 kJ/mol. researchgate.net

Selective Extraction and Separation of Palladium(II) from Chloride Solutions

Once palladium is leached into a chloride solution, the next critical step is its selective extraction and separation from other metals that may also be present in the leachate, such as aluminum from the catalyst support. researchgate.net

Solvent Extraction Methodologies with Ionic Liquids

Ionic liquids (ILs), which are salts with low melting points, have emerged as effective and "green" solvents for the selective extraction of metal ions. iaea.org Various types of ILs have been investigated for palladium(II) extraction from acidic chloride solutions.

Imidazolium-based ionic liquids have been studied for the separation of platinum and palladium. jst.go.jp For example, 1-methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide ([Omim][Tf₂N]) showed that while Pt(IV) extraction was relatively stable across different HCl concentrations, Pd(II) extraction decreased with increasing HCl concentration. jst.go.jp Phosphonium-based ionic liquids, such as Cyphos®IL101 (trihexyl(tetradecyl)phosphonium chloride), have also proven to be highly effective, achieving a 97% extraction of Pd(II) from a 0.1 mol/dm³ HCl solution. bibliotekanauki.plresearchgate.net However, the extraction efficiency is negatively impacted by increases in HCl concentration and the presence of NaCl. bibliotekanauki.plresearchgate.net

Task-specific ionic liquids (TSILs) containing functional groups like nitriles or disulfides have been designed for enhanced selectivity. escholarship.org Nitrile-functionalized TSILs are particularly effective for the selective extraction of silver and palladium ions. escholarship.org Another approach involves using a mixed system of a hydrophilic IL ([C₈bet]Br) and a hydrophobic IL ([C₄mim][NTf₂]) to achieve high separation factors for palladium from other metals like copper, iron, and nickel. acs.org The mechanism in these systems is often based on anion exchange. acs.org

Ionic Liquid SystemTarget MetalsKey Findings
Imidazolium-based ILs ([Omim][Tf₂N])Pd(II), Pt(IV)Pd(II) extraction decreases with increasing HCl concentration. jst.go.jp
Phosphonium ILs (Cyphos®IL101)Pd(II)High extraction (97%) from 0.1 M HCl; efficiency drops with higher acid/NaCl concentration. bibliotekanauki.plresearchgate.net
Nitrile-functionalized TSILsAg(I), Pd(II)Highly selective for silver and palladium ions. escholarship.org
Mixed Hydrophilic/Hydrophobic ILsPd(II)High separation factors (>10³) for Pd from Cu, Fe, Ni, Zn, Co. acs.org
Trihalide ILs ([P₆₆₆₁₄][Cl₃])Pd, Pt, Au, RhSelectively leached palladium from spent automotive catalysts. rsc.org

Adsorption Processes on Activated Carbon

Adsorption onto activated carbon is another widely used method for recovering palladium(II) from chloride solutions, particularly from dilute streams. acs.org Activated carbon possesses a high surface area and can effectively adsorb palladium(II) chloride complex ions. acs.orgresearchgate.net

The adsorption capacity is influenced by factors such as temperature, pH, and the initial concentration of palladium. acs.orgresearchgate.net Studies have shown that the sorption capacity for palladium(II) on activated carbon increases with temperature, suggesting a chemisorption process. acs.orgresearchgate.net For example, the capacity was observed to increase from 42.4 mg·g⁻¹ at 294 K to 67 mg·g⁻¹ at 323 K. acs.orgresearchgate.net The process is often better described by the Freundlich adsorption isotherm than the Langmuir model. acs.orgresearchgate.net The adsorption mechanism can involve the reaction of the palladium complex with functional groups on the carbon surface, potentially forming palladium dichloro-oxide or PdCl₂. acs.orgresearchgate.net

Commercial activated carbon pellets have demonstrated a strong affinity for Pd(II) over a wide range of HCl concentrations, allowing for its selective removal from solutions also containing rhodium(III) and ruthenium(III). tandfonline.com The adsorption capacity for Pd(II) in single-component solutions was found to be 27 mg/g. tandfonline.com Modifying activated carbon, for instance with bio-polymers or thiazole, can further enhance its adsorption capacity and selectivity for palladium. researchgate.netnih.gov A thiazole-modified carbon material achieved a high adsorption capacity of 178.9 mg g⁻¹. nih.gov

AdsorbentAdsorption Capacity (mg/g)Optimal ConditionsAdsorption Model
Commercial Activated Carbon35.7pH=2, Particle size=0.21mm, Dose=10g/LLangmuir, Freundlich
Bio-polymer Modified Activated Carbon43.5-Pseudo-second-order
Thiazole-Modified Activated Carbon178.9Acidic pH-
Activated Carbon (Norit)27 (Pd), 15 (Rh), 4 (Ru)1.5–2.0 M HCl for selective Pd removalLangmuir (for Pd, Rh)
Data compiled from various studies on palladium adsorption. tandfonline.comresearchgate.netnih.gov

Environmental Remediation Strategies Involving Palladium(II) Sequestration

Beyond recovery and recycling, palladium-based systems are researched for environmental remediation. The release of palladium into the environment from sources like automotive catalysts is a growing concern. researchgate.net Strategies to capture or sequester palladium from contaminated water and soil are therefore of interest.

Phytic acid has been identified as a potent sequestering agent for Pd(II) in aqueous solutions under various conditions. researchgate.netpublish.csiro.au It forms stable complexes with palladium, which could be utilized for the remediation of contaminated sites. researchgate.netpublish.csiro.au The sequestering ability of phytate towards palladium(II) is significant, and its dependence on pH has been modeled. publish.csiro.au

Another advanced approach involves the use of supramolecular polymers. A system based on a 2-pyridyl-1,2,3-triazole chelating ligand group demonstrated excellent selectivity for sequestering Pd(II) ions from mixed-metal aqueous solutions. researchgate.net Covalent Organic Frameworks (COFs) have also been developed for the targeted sequestration of Pd²⁺ from acidic waste streams, showing high adsorption capacity and selectivity. mdpi.com Furthermore, palladium itself, often in combination with other metals like gold or iron, is used in catalytic systems for environmental cleanup, such as the degradation of chlorinated pollutants in groundwater. tpsgc-pwgsc.gc.caadvancedsciencenews.com

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Palladium(II) Chloride-Based Catalyst Architectures

The performance of catalysts derived from palladium sodium chloride, also known as sodium tetrachloropalladate(II), is critically dependent on their physical and chemical structure. Research is increasingly focused on engineering sophisticated catalyst architectures to enhance activity, stability, and selectivity. Sodium tetrachloropalladate(II) serves as a vital and versatile precursor for these advanced designs. smolecule.compubcompare.aichemimpex.com

Key areas of development include:

Palladium Nanoparticles: Sodium tetrachloropalladate(II) is a popular precursor for synthesizing palladium nanoparticles (PdNPs). smolecule.comchemimpex.com These nanoparticles offer a high surface-area-to-volume ratio, which often leads to remarkable catalytic performance. nih.gov Future work aims to precisely control the size and shape of PdNPs to fine-tune their catalytic properties for specific organic transformations like hydrogenation and cross-coupling reactions. smolecule.comfrontiersin.org

Single-Atom Catalysts (SACs): A frontier in catalysis involves dispersing individual palladium atoms onto a support material. A recent study demonstrated the synthesis of a palladium single-atom catalyst (Pd1@TRIDAP) where palladium atoms were uniformly dispersed within a nitrogen-rich porous organic polymer matrix. acs.org This architecture maximizes the utilization of the precious metal and can lead to unique catalytic activities and selectivities. Characterization confirmed that the palladium atoms were primarily bonded to nitrogen atoms within the support, with no evidence of Pd-Pd bonds. acs.org

Supported Catalyst Systems: Immobilizing palladium species onto solid supports is a strategy to improve catalyst stability and facilitate recovery and recycling, which is crucial from a green chemistry perspective. nih.gov Research is exploring various support materials:

Mesoporous Silica (B1680970): Functionalizing sodium tetrachloropalladate(II) onto mesoporous silica (like SBA-15) has been shown to enhance catalytic activity and selectivity in hydrogenation reactions. vulcanchem.com

Biopolymers: Natural polymers like cellulose (B213188) are being investigated as low-cost, biocompatible, and sustainable supports for palladium nanoparticles. nih.gov

Graphene: Palladium nanoparticles supported on materials like β-cyclodextrin-graphene nanosheets have been used for Heck reactions in water, demonstrating the potential for catalysis in environmentally benign solvents. nih.gov

These novel architectures represent a significant step towards creating robust, efficient, and recyclable catalysts from palladium(II) chloride precursors.

Advanced Spectroscopic and in situ Characterization of Reaction Intermediates in Complex Systems

Understanding the precise mechanism of a catalytic reaction is paramount for rational catalyst design and optimization. A significant research trajectory involves the use of advanced spectroscopic techniques, particularly for in situ and operando studies, to identify and characterize transient reaction intermediates in palladium-catalyzed systems.

Mass spectrometry (MS) has emerged as a powerful tool for these mechanistic investigations. uvic.ca

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly valuable for capturing and analyzing charged or charge-tagged catalytic species directly from the reaction mixture. uvic.canih.gov This technique has been used to monitor the formation of palladium(II) intermediates in C-H activation reactions and photochemical couplings. nih.gov

Pressurized Sample Infusion (PSI): Combining PSI with ESI-MS allows for real-time monitoring of catalytic reactions, providing insights into catalyst activation and the role of key intermediates. uvic.ca This combination was used to investigate a new-generation palladium precatalyst, yielding mechanistic details on ligand substitution and oxidative addition processes. uvic.ca

Beyond mass spectrometry, a suite of other characterization techniques is often employed to build a comprehensive picture of the catalyst's structure and electronic state under reaction conditions. purdue.eduupc.edu

TechniqueInformation GainedReference
X-ray Absorption Spectroscopy (XAS) Identifies the local atomic arrangement and electronic state of palladium atoms, confirming features like single-atom dispersion. acs.orgpurdue.edu
High-Resolution Transmission Electron Microscopy (HRTEM) Provides morphological investigation of catalysts, visualizing nanoparticles and their distribution on a support. upc.edu
X-ray Photoelectron Spectroscopy (XPS) Characterizes the valence and electronic states of the metal, confirming the oxidation state (e.g., Pd(II)) and its interaction with the support. acs.org
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) Investigates reaction intermediates on the catalyst surface under reaction conditions. upc.edu

These advanced methods are crucial for moving beyond "black box" catalysis and developing a fundamental understanding that guides the creation of more efficient catalysts. purdue.edu

Integration of Machine Learning and Artificial Intelligence in Palladium(II) Catalyst Design

Traditional catalyst development often relies on a time-consuming and resource-intensive trial-and-error approach guided by chemical intuition. nih.gov The integration of machine learning (ML) and artificial intelligence (AI) is emerging as a transformative strategy to accelerate the discovery and optimization of palladium catalysts. researchgate.net

Data-driven methodologies can screen virtual catalyst designs and predict their performance, significantly shortening the development cycle. nih.govacs.org

Predicting Catalyst Performance: ML models, such as random forest algorithms and neural networks, can be trained on large datasets from high-throughput experiments to predict reaction outcomes like yield. nih.gov For instance, one study successfully used ML to model the performance of 4,600 palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. nih.gov

Accelerating Catalyst Discovery: Unsupervised ML methods can analyze patterns in known successful ligands to guide the discovery of new variants. researchgate.net This approach led to the synthesis of eight previously unreported dinuclear palladium catalysts. researchgate.net

Classifier-Based Design: In cases where selectivity is the key outcome, classifier models can be used. Researchers applied a classifier method to predict palladium catalysts for producing specific types of polyketones, successfully discovering new classes of palladium complexes for the desired polymer synthesis. nih.govacs.orgchemrxiv.org This data-driven workflow involves curating a training set, selecting appropriate descriptors, making predictions with the classifier, and experimental validation. nih.govacs.org

The synergy between high-throughput experimentation, computational chemistry, and machine learning offers an unprecedented ability to navigate the vast chemical space of potential palladium catalysts, leading to faster identification of optimal systems for specific chemical transformations. nih.govresearchgate.net

Exploration of New Application Domains for Palladium(II) Chloride Systems in Sustainable Chemistry

Palladium(II) chloride and its derivatives are cornerstone catalysts that enable more efficient and environmentally friendly synthetic routes, contributing to the principles of green chemistry. vcarechemicals.comresearchnester.com Future research continues to expand their application into new domains focused on sustainability.

Environmental Remediation: Palladium-based catalysts are vital for treating environmental contaminants.

Wastewater Treatment: Palladium-catalyzed reductive dechlorination can convert chlorinated ethenes and other volatile organic compounds in wastewater into less harmful substances. researchnester.com

Water Disinfection: Innovative technologies are exploring the use of palladium-based catalytic layers on electrodes for the electrochemical disinfection of water. nornickel.com This process transforms sodium chloride (table salt) into sodium hypochlorite, a disinfectant, directly on-site, avoiding the need to transport and store hazardous chemicals. nornickel.com

Green Recovery and Recycling: With the increasing use of palladium, developing sustainable methods to recover the precious metal from spent catalysts is an economic and environmental imperative. mdpi.comntnu.no Research is focused on environmentally friendly leaching processes, such as using microwave-assisted aluminum chloride solutions, which avoid strong acids and toxic chemicals and consume less energy than conventional methods. rsc.org Electrodialysis is another promising technique being explored to concentrate and recover palladium from industrial residual solutions. ntnu.no

Sustainable Synthesis: The core application of palladium catalysts in promoting efficient chemical transformations remains a key area of green chemistry. pubcompare.airesearchnester.com This includes developing catalysts for cross-coupling reactions that can be performed in water, reducing the reliance on volatile organic solvents. nih.gov The use of sodium tetrachloropalladate(II) is central to developing water-soluble palladium catalysts for reactions like the Suzuki-Miyaura coupling. smolecule.com

These expanding applications highlight the versatility of palladium(II) chloride systems in addressing critical challenges in environmental protection and sustainable industrial processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.